N-BENZYL-5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROANILINE
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Overview
Description
N-BENZYL-5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROANILINE is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzyl group, a chlorobenzenesulfonyl group, a piperazine ring, and a nitroaniline moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROANILINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with piperazine to form 4-(4-chlorobenzenesulfonyl)piperazine. This intermediate is then reacted with 5-benzyl-2-nitroaniline under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to monitor the purity and structural integrity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROANILINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the nitro group yields an amine derivative, while nucleophilic substitution can introduce various functional groups to the benzyl moiety .
Scientific Research Applications
N-BENZYL-5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROANILINE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-BENZYL-5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROANILINE is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the nitroaniline moiety suggests potential interactions with enzymes and receptors involved in cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides: These compounds share structural similarities and have been studied for their antitumor activities.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds exhibit antibacterial activity and share the piperazine moiety with N-BENZYL-5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROANILINE.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-benzyl-5-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O4S/c24-19-6-9-21(10-7-19)33(31,32)27-14-12-26(13-15-27)20-8-11-23(28(29)30)22(16-20)25-17-18-4-2-1-3-5-18/h1-11,16,25H,12-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJTWHTUGHXMCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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